4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide is a complex organic compound recognized for its potential applications in pharmaceuticals and chemical research. This compound features a unique structure that includes a dioxoisoindole moiety and a nitrophenyl group, contributing to its biological activity and chemical properties. Its molecular formula is , with a molecular weight of approximately 429.38 g/mol .
This compound can be sourced from various chemical suppliers, including LGC Standards and Sigma-Aldrich, which provide high-quality reference standards for research purposes . The compound is often categorized within pharmaceutical impurity reference materials, indicating its relevance in drug formulation and analysis.
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide is classified as an organic compound with potential applications in medicinal chemistry. It falls under the category of amides due to the presence of the amide functional group in its structure. Furthermore, it can be considered an impurity related to hypnotics and sedatives, particularly in the context of pharmacological studies .
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common approach is through the reaction of appropriate starting materials under controlled conditions to form the desired amide.
Technical Details:
The molecular structure of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide can be represented using various structural formulas:
O=CN(c1ccc(NC(=O)CN2C(=O)c3ccccc3C2=O)c(c1)C(=O)c4ccccc4)InChI=1S/C23H15N3O6/c27-20(13-25-22(29)16-8-4-5-9-17(16)23(25)30)24-19-11-10-15(26(31)32)12-18(19)21(28)14-6-2-1-3-7-14/h1-12H,13H2,(H,24,27) .The compound has a calculated accurate mass of 429.0961 g/mol. The presence of multiple functional groups contributes to its chemical behavior and interaction with biological systems.
The reactivity of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide can be analyzed through various chemical transformations:
Technical Details:
The physical properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide include:
| Property | Value |
|---|---|
| Molecular Weight | 429.38 g/mol |
| Appearance | Crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include:
| Property | Value |
|---|---|
| pKa | Not specified |
| Stability | Stable under standard conditions |
| Reactivity | Moderate; prone to hydrolysis |
These properties suggest that while the compound is stable under normal conditions, it may react under specific circumstances involving strong acids or bases .
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)-N-(4-nitrophenyl)benzamide has potential applications in various scientific fields:
This compound exemplifies the intricate relationship between structure and function in organic chemistry and highlights the importance of understanding such compounds for their potential therapeutic benefits.
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5